4-Fluorophenyl 4-ethylbenzoate

Liquid Crystal Intermediates Physicochemical Properties Computational Chemistry

4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1) is a fluorinated phenyl benzoate ester belonging to the class of liquid crystal (LC) intermediates and monomers. Its molecular formula is C₁₅H₁₃FO₂ with a molecular weight of 244.26 g/mol, a predicted LogP of 3.61, and a polar surface area (PSA) of 26.3 Ų.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 100633-60-1
Cat. No. B14080563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl 4-ethylbenzoate
CAS100633-60-1
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F
InChIInChI=1S/C15H13FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3
InChIKeyZLSNZOPVYRFOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1): A Foundational Fluorinated Phenyl Benzoate Intermediate for Liquid Crystal R&D


4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1) is a fluorinated phenyl benzoate ester belonging to the class of liquid crystal (LC) intermediates and monomers. Its molecular formula is C₁₅H₁₃FO₂ with a molecular weight of 244.26 g/mol, a predicted LogP of 3.61, and a polar surface area (PSA) of 26.3 Ų [1]. The compound consists of a 4-ethylbenzoate core esterified with a para-fluorophenyl group, establishing the core scaffold for a family of fluorinated phenyl benzoates used in the development of nematic and smectic liquid crystal mixtures [2]. While this compound is not a commercialized end-use liquid crystal itself, its structure serves as a key comparative baseline for understanding the structure-property relationships that govern thermal stability, mesomorphic behavior, and compatibility in liquid crystal formulations [3].

Why 4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1) Cannot Be Simply Replaced by Generic Analogs in Liquid Crystal Design


Substituting 4-Fluorophenyl 4-ethylbenzoate with a close structural analog—even one differing by a single substituent—is not a straightforward procurement or formulation decision. The introduction of additional functional groups, such as a cyano group on the phenyl ring or a longer alkyl chain on the benzoate core, can drastically alter key properties including mesophase range, thermal stability, dielectric anisotropy, and compatibility with other liquid crystal components [1]. For example, while the target compound provides a specific fluorinated scaffold with predictable polarity and viscosity, its cyano-substituted derivative, 4-cyano-3-fluorophenyl 4-ethylbenzoate (4CFE), exhibits a distinct crystal-to-isotropic transition at 77 °C, enabling applications in electro-optic displays and switchable windows [2]. Similarly, extending the alkyl chain to a butyl group yields 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a nematic liquid crystal with unique glass-forming and molecular mobility properties studied by differential scanning calorimetry (DSC) and thermally stimulated depolarization currents (TSDC) . These variations in substituents translate into significant differences in mesomorphic behavior, phase transition temperatures, and performance in formulated liquid crystal mixtures, making generic interchange without rigorous comparative data a high-risk proposition [1].

Quantitative Differentiation Evidence for 4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1) vs. Structural Analogs


Predicted Physicochemical Profile: 4-Fluorophenyl 4-ethylbenzoate (100633-60-1) vs. Positional Isomer 4-Ethylphenyl 4-fluorobenzoate (80079-06-7)

A direct comparison of the predicted physicochemical properties of 4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1) and its positional isomer 4-Ethylphenyl 4-fluorobenzoate (CAS 80079-06-7) reveals subtle but potentially significant differences in key parameters [1]. The target compound exhibits a predicted LogP of 3.607, a polar surface area (PSA) of 26.30 Ų, and a molecular weight of 244.26 g/mol [1]. In contrast, the positional isomer, where the ester linkage is reversed, shows a predicted density of 1.2±0.1 g/cm³ and a boiling point of 352.3±35.0 °C at 760 mmHg . While both isomers share the same molecular formula (C₁₅H₁₃FO₂) and molecular weight (244.26 g/mol), their distinct molecular architectures can lead to differences in dipole moment, solubility, and intermolecular packing, which are critical determinants of mesomorphic behavior and compatibility in liquid crystal mixtures [REFS-1, REFS-3].

Liquid Crystal Intermediates Physicochemical Properties Computational Chemistry

Impact of Cyano-Substitution on Thermal Transitions: 4-Fluorophenyl 4-ethylbenzoate (100633-60-1) vs. 4-Cyano-3-fluorophenyl 4-ethylbenzoate (4CFE)

The addition of a cyano group to the phenyl ring of 4-Fluorophenyl 4-ethylbenzoate yields 4-cyano-3-fluorophenyl 4-ethylbenzoate (4CFE), a compound with well-defined liquid crystalline transitions [1]. 4CFE exhibits a crystal-to-isotropic transition at approximately 77 °C and an isotropic-to-crystal transition at about 6 °C [1]. In contrast, the parent compound 4-Fluorophenyl 4-ethylbenzoate lacks the cyano substituent and is typically used as a non-mesogenic intermediate rather than a display-active liquid crystal monomer [2]. This quantitative difference in transition temperatures underscores how a single functional group modification can convert a simple ester intermediate into a functional liquid crystal with specific operational temperature windows [REFS-2, REFS-3].

Liquid Crystal Monomers Thermal Analysis Electro-optic Materials

Structure-Mesophase Correlation in Fluorinated Benzoates: The Role of Alkyl Chain Length and Fluorine Substitution Pattern

Studies on fluorinated phenyl benzoates have established that increasing the degree of fluoro-substitution on the terminal phenyl rings enhances the stability of the smectic A (SmA) phase [1]. While 4-Fluorophenyl 4-ethylbenzoate contains a single para-fluorine atom, compounds with additional fluorine atoms or with meta-fluorination exhibit broader SmA phase ranges and higher clearing points [1]. Furthermore, molecules sharing identical molecular structural formulas but differing in ester bond orientation show nearly identical melting points, highlighting the nuanced role of molecular architecture in dictating phase behavior [1]. These class-level observations provide a framework for predicting the mesomorphic potential of 4-Fluorophenyl 4-ethylbenzoate derivatives and for selecting specific substitution patterns to achieve desired liquid crystalline properties.

Liquid Crystal Synthesis Mesomorphic Properties Smectic Phases

Performance of 4-Cyano-3-fluorophenyl 4-ethylbenzoate (4CFE) in Polymer Blends: Corrosion Inhibition and Electrochemical Sensing

4-Cyano-3-fluorophenyl 4-ethylbenzoate (4CFE), a derivative of 4-Fluorophenyl 4-ethylbenzoate, has been quantitatively evaluated as a functional additive in recycled thermoplastic polyester elastomer (TPEE) blends [REFS-1, REFS-2]. When incorporated at 3% (TPEE3%-4CFE), the blend demonstrated optimal hydrogen-bonding connectivity with hexanediamine moieties and enhanced π-π interactions, leading to a well-dispersed liquid crystal phase [1]. This composite exhibited a sensitivity of approximately 11.30 μA mM⁻¹ for ascorbic acid detection, with a linear dynamic range of 0.18–1.26 μM and a limit of detection between 0.4 mM and 1.6 mM [1]. In separate studies, TPEE blends containing 4CFE provided >99% protection efficiency (PEF) against electrochemical corrosion of iron plates in saline environments [2]. These performance metrics highlight how the ethylbenzoate scaffold, when appropriately functionalized, can be leveraged to create advanced materials with quantifiable sensing and protective capabilities.

Liquid Crystal Polymer Composites Corrosion Inhibitors Electrochemical Sensors

Molecular Mobility and Glass-Forming Behavior: Ethyl vs. Butyl Chain Length in Cyano-Fluorophenyl Benzoates

The replacement of the ethyl group in 4-Fluorophenyl 4-ethylbenzoate with a butyl chain yields 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), a nematic liquid crystal with extensively characterized glass-forming and molecular mobility properties . DSC and TSDC analyses reveal that 4CFPB is a moderately fragile glass former, exhibiting a complex relaxation behavior with a wide distribution of activation energies and evidence of Johari-Goldstein secondary relaxations sensitive to physical aging . In contrast, the ethyl analog (4CFE) displays a simpler thermal profile with a well-defined crystal-to-isotropic transition at 77 °C [1]. This chain-length-dependent divergence in dynamic behavior underscores the critical role of alkyl substituents in dictating the phase behavior and relaxation processes of fluorinated phenyl benzoates, information that is essential for selecting the appropriate precursor for targeted liquid crystal applications [REFS-1, REFS-2].

Glass-Forming Liquid Crystals Molecular Dynamics Dielectric Spectroscopy

Procurement-Driven Application Scenarios for 4-Fluorophenyl 4-ethylbenzoate (CAS 100633-60-1) and Its Derivatives


Synthesis of Functional Liquid Crystal Monomers (e.g., 4CFE and 4CFPB) for Display and Sensor Technologies

4-Fluorophenyl 4-ethylbenzoate serves as a versatile intermediate for synthesizing cyano- or other functional group-substituted phenyl benzoate liquid crystal monomers. For instance, 4-cyano-3-fluorophenyl 4-ethylbenzoate (4CFE) exhibits a crystal-to-isotropic transition at 77 °C [1] and has been successfully incorporated into polymer blends for corrosion inhibition (>99% protection efficiency) [1] and electrochemical sensing (sensitivity: 11.30 μA mM⁻¹) [2]. Similarly, elongation of the alkyl chain to butyl yields 4CFPB, a nematic liquid crystal with moderate glass fragility and complex relaxation dynamics . Procuring the parent ethylbenzoate scaffold enables researchers to explore structure-property relationships and develop new liquid crystal materials with tailored thermal, dielectric, and optical properties.

Structure-Mesophase Correlation Studies in Fluorinated Benzoate Liquid Crystals

As demonstrated in the synthesis and characterization of fluoro-substituted benzoate series [1], 4-Fluorophenyl 4-ethylbenzoate can be used as a baseline compound for investigating how incremental changes in fluorine substitution pattern and ester bond orientation influence smectic and nematic phase behavior. By comparing this compound with analogs bearing additional para- or meta-fluorine atoms, researchers can quantify the enhancement of SmA phase stability and correlate molecular architecture with mesomorphic properties [1]. This application is essential for rational design of liquid crystal mixtures with specific phase ranges and clearing points for advanced display and optical device applications.

Development of Liquid Crystal-Polymer Composite Materials for Corrosion Protection and Electrochemical Sensing

Derivatives of 4-Fluorophenyl 4-ethylbenzoate, such as 4CFE, have been successfully integrated into recycled thermoplastic polyester elastomer (TPEE) matrices to create multifunctional coatings [REFS-1, REFS-2]. The TPEE3%-4CFE composite exhibits optimal hydrogen bonding and π-π interactions, leading to a well-dispersed liquid crystal phase and high-performance electrochemical sensing for ascorbic acid (sensitivity: 11.30 μA mM⁻¹) [2]. Furthermore, these composites provide >99% protection against electrochemical corrosion in saline environments [1]. Procuring the parent compound enables the exploration of new liquid crystal-polymer formulations with tailored barrier and sensing properties for industrial coatings, smart packaging, and sensor technologies.

Exploration of Glass-Forming Liquid Crystals and Molecular Mobility in Amorphous Materials

By extending the alkyl chain of 4-Fluorophenyl 4-ethylbenzoate to butyl (as in 4CFPB), researchers have accessed nematic liquid crystals with complex glass-forming behavior, including Johari-Goldstein secondary relaxations and moderate dynamic fragility [1]. This class of materials is valuable for studying molecular mobility in amorphous and glassy states, with implications for the stability and performance of liquid crystal displays, optical storage media, and other advanced materials. Procuring the ethyl precursor allows systematic investigation of chain-length effects on glass transition dynamics and relaxation processes, facilitating the design of liquid crystals with optimized aging characteristics and operational stability.

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